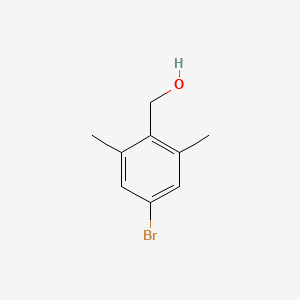

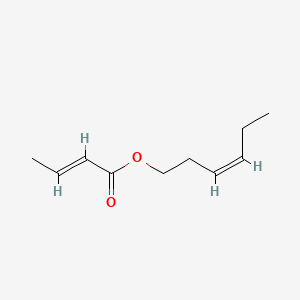

(4-Bromo-2,6-dimethylphenyl)methanol

Descripción general

Descripción

The compound “(4-Bromo-2,6-dimethylphenyl)methanol” is a brominated aromatic alcohol derivative, which is of interest in the field of organic chemistry due to its potential applications in polymer synthesis and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar brominated phenolic compounds in various chemical reactions and polymerization processes.

Synthesis Analysis

The synthesis of related compounds, such as poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), has been achieved through phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol. This process involves the use of terminating comonomers like 2,4,6-tri-tert-butylphenol or 4-bromo-2,6-di-tert-butylphenol to control the molecular weight of the resulting polymer . Another study describes the synthesis of PPO with well-defined molecular weight by using 4-bromo-2,6-dimethylphenol in the presence of chain initiators such as 2,4,6-trimethylphenol or 4-t-butyl-2,6-dimethylphenol . These studies highlight the importance of controlling the reaction conditions and the choice of comonomers or initiators in the synthesis of brominated phenolic polymers.

Molecular Structure Analysis

The molecular structure of brominated phenolic compounds is crucial in determining their reactivity and the properties of the polymers they form. The structure of PPO synthesized from 4-bromo-2,6-dimethylphenol has been analyzed using 1H-NMR spectroscopy, which helps in identifying structural units derived from side reactions . The molecular structure of related compounds, such as those obtained from the bromination of 2,4-dimethylphenol, has been studied, revealing complex reaction pathways and products . These findings underscore the complexity of electrophilic substitution reactions involving brominated phenols and the potential for rearrangement.

Chemical Reactions Analysis

The chemical reactivity of brominated phenolic compounds is influenced by the presence of the bromine atom, which can participate in various electrophilic substitution reactions. For instance, the bromination of 2,4-dimethylphenol leads to a range of products depending on the reaction conditions, demonstrating the versatility of brominated phenols in organic synthesis . The phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol also illustrates the potential for these compounds to undergo polymerization reactions, forming high molecular weight polymers with specific properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated phenolic compounds are influenced by their molecular structure. The presence of bromine and methyl groups on the phenolic ring can affect the solubility, reactivity, and thermal stability of the compound. For example, the polymerization of 4-bromo-2,6-dimethylphenol leads to PPO with varying molecular weights and yields, indicating that the reaction conditions can be tailored to achieve desired properties . The identification of structural units derived from side reactions in the synthesized PPO also provides insights into the potential impurities that can affect the physical properties of the polymer .

Aplicaciones Científicas De Investigación

Polymerization and Copolymerization

Phase Transfer Catalyzed Polymerization : (4-Bromo-2,6-dimethylphenyl)methanol is utilized in the phase transfer catalyzed polymerization process. This process involves the polymerization of this compound in the presence of other compounds like 2,4,6-tri-tert-butylphenol or 4-bromo-2,6-di-tert-butylphenol. This leads to the formation of poly(2,6-dimethyl-1,4-phenylene oxide) with varying molecular weights, depending on the specific conditions and compounds used (Wang & Percec, 1991).

Synthesis of Poly(2,6-dimethyl-1,4-phenylene Oxide) : Another study focuses on the synthesis of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) via radical-cation phase transfer catalyzed polymerization. The study also examines the copolymerization experiments and the microstructure and functionality of the resulting polymers, contributing to the understanding of polymer chemistry (Percec & Wang, 1990).

Catalysis and Chemical Synthesis

Catalytic Synthesis of 2,6-Dimethylphenol : The compound is involved in catalytic processes, specifically in the synthesis of 2,6-dimethylphenol from methanol and cyclohexanol over magnesium oxide-supported chromium oxide catalysts. This research highlights its role in facilitating chemical reactions and producing significant yields of desired products (Wang, Tsai, & Cheng, 1995).

Ullmann Coupling Reaction : this compound plays a role in Ullmann coupling reactions, where its derivatives are used as substrates. This study provides insights into the reactivity of heterogeneous Pd nanoparticle catalysts and the unique mechanistic pathways involved in such reactions (Ohtaka et al., 2018).

Environmental Applications

- Airborne Chlorine Detection : A study develops a new solid sorbent for personal monitoring of exposure to chlorine, using 2,6-dimethylphenol and sodium bromide. This application demonstrates the utility of this compound in environmental monitoring and safety (Rando & Poovey, 1993).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Propiedades

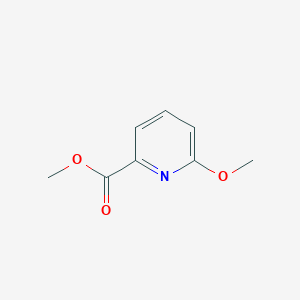

IUPAC Name |

(4-bromo-2,6-dimethylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4,11H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQVYVOMFYNESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CO)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80562939 | |

| Record name | (4-Bromo-2,6-dimethylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17100-59-3 | |

| Record name | 4-Bromo-2,6-dimethylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17100-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-2,6-dimethylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B1340550.png)